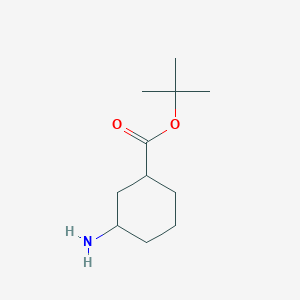

Tert-butyl 3-aminocyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFWHHAKFURWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124789-18-0 | |

| Record name | t-Butyl-3-aminocyclohexane carboxylate (cis + trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Literature review of tert-butyl 3-aminocyclohexanecarboxylate synthesis

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-Aminocyclohexanecarboxylate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 3-Aminocyclohexanecarboxylate Scaffolds

The this compound scaffold is a cornerstone in modern medicinal chemistry. Its rigid, yet conformationally complex, cyclohexane ring serves as a versatile building block for introducing three-dimensional diversity into drug candidates. The presence of both a primary amine and a sterically hindered tert-butyl ester provides two orthogonal points for chemical modification, enabling the exploration of vast chemical space. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable intermediate, with a focus on stereochemical control, practical experimental considerations, and the underlying chemical principles that govern these transformations.

Part 1: Strategic Disconnection and Key Synthetic Approaches

The synthesis of this compound presents a key stereochemical challenge: controlling the relative orientation of the amino and ester functional groups on the cyclohexane ring, leading to either cis or trans diastereomers. The choice of synthetic strategy is often dictated by the desired stereoisomer and the availability of starting materials. Two principal and highly effective routes dominate the landscape:

-

Catalytic Hydrogenation of an Aromatic Precursor : This approach leverages the readily available tert-butyl 3-aminobenzoate. The aromatic ring is reduced to a cyclohexane ring, establishing the core scaffold. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

-

Reductive Amination of a Keto-Ester : This strategy begins with a cyclic ketone, tert-butyl 3-oxocyclohexanecarboxylate. The amine functionality is introduced via the formation of an imine or enamine, followed by stereoselective reduction.[1][2][3]

The following sections will delve into the mechanistic details and practical execution of these methodologies.

Logical Flow of Synthetic Strategies

Caption: Step-by-step workflow for catalytic hydrogenation.

Experimental Protocol: Rhodium-Catalyzed Hydrogenation

Objective: To synthesize a mixture of cis- and trans-tert-butyl 3-aminocyclohexanecarboxylate.

Materials:

-

tert-Butyl 3-aminobenzoate (1.0 eq)

-

5% Rhodium on Alumina (Rh/Al₂O₃) (5-10 mol%)

-

Methanol or Acetic Acid (as solvent)

-

Hydrogen (H₂) gas

-

Celite® or a similar filter aid

-

Parr hydrogenator or a similar high-pressure reactor

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with tert-butyl 3-aminobenzoate and the chosen solvent (e.g., methanol).

-

Catalyst Addition: The Rh/Al₂O₃ catalyst is carefully added to the solution. The reactor is then sealed.

-

Inerting: The reactor is purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (typically 50-150 psi). The reaction mixture is heated (e.g., to 60 °C) and stirred vigorously. [4]5. Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. It can also be monitored by taking small aliquots (after depressurizing and purging) for analysis by TLC, GC-MS, or LC-MS.

-

Work-up: Once the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The atmosphere is replaced with an inert gas.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The filter cake is washed with a small amount of the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting mixture of cis and trans isomers can often be separated by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | 5% Rh/Al₂O₃ | Highly active for aromatic ring reduction, especially anilines. |

| Solvent | Methanol / Acetic Acid | Methanol is a good general solvent. Acetic acid can enhance reactivity. |

| Pressure | 50-150 psi H₂ | Provides a sufficient concentration of dissolved hydrogen for the reaction. |

| Temperature | 50-80 °C | Balances reaction rate with potential side reactions. |

| Stereoselectivity | Mixture of cis/trans | Typically favors the cis isomer due to hydrogen delivery from the same face as the catalyst-adsorbed substrate, but the ratio is highly variable. |

Part 3: Route B - Reductive Amination of tert-Butyl 3-Oxocyclohexanecarboxylate

This powerful two-step, one-pot process builds the amine functionality onto a pre-existing cyclohexane ring. [1]It offers a different handle on stereocontrol, which is primarily influenced by the choice of reducing agent and the steric environment of the intermediate imine.

Mechanistic Considerations

The reaction proceeds through the formation of an imine (or enamine) intermediate by the condensation of the ketone with an ammonia source (e.g., ammonium acetate). [3]This intermediate is then reduced in situ. The stereochemical outcome is determined by the facial selectivity of hydride delivery to the imine. Bulky reducing agents will preferentially attack from the less sterically hindered face.

Workflow for Reductive Amination

Caption: Step-by-step workflow for reductive amination.

Experimental Protocol: Sodium Cyanoborohydride-Mediated Reductive Amination

Objective: To synthesize a mixture of cis- and trans-tert-butyl 3-aminocyclohexanecarboxylate.

Materials:

-

tert-Butyl 3-oxocyclohexanecarboxylate (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (5-10 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

-

Methanol (MeOH)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

Procedure:

-

Imine Formation: To a solution of tert-butyl 3-oxocyclohexanecarboxylate in methanol, add ammonium acetate in one portion. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium cyanoborohydride portion-wise, monitoring for any gas evolution. Caution: NaBH₃CN is toxic and can release HCN gas upon acidification. The reaction should be kept at a neutral or slightly basic pH.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the residue by silica gel column chromatography to separate the cis and trans isomers.

| Reagent | Role | Rationale |

| Ammonium Acetate | Ammonia Source | Provides the nitrogen atom for the amine group and buffers the reaction. |

| NaBH₃CN | Reducing Agent | A mild reducing agent that selectively reduces the protonated imine in the presence of the ketone, preventing reduction of the starting material. [2] |

| Methanol | Solvent | Effectively dissolves both the organic substrate and the inorganic reagents. |

| Stereoselectivity | Mixture of cis/trans | The ratio depends on the equilibrium conformation of the intermediate imine and the trajectory of the hydride attack. Often gives a different diastereomeric ratio compared to catalytic hydrogenation. |

Part 4: Stereochemical Control and Chiral Resolution

For many pharmaceutical applications, a single, pure stereoisomer is required. Neither of the primary methods described guarantees perfect stereoselectivity. Therefore, downstream processing is often necessary.

Separation of Diastereomers

The cis and trans diastereomers of this compound generally exhibit different physical properties (e.g., polarity, boiling point). This difference allows for their separation using standard laboratory techniques:

-

Column Chromatography: This is the most common method. The two isomers will have different retention factors (Rf) on silica gel.

-

Crystallization: In some cases, one diastereomer may be selectively crystallized from a suitable solvent system, leaving the other in the mother liquor.

Chiral Resolution of Enantiomers

If the synthesis starts from achiral materials, the product will be a racemic mixture of enantiomers for both the cis and trans isomers. Separating these enantiomers is a process known as chiral resolution. [5]

-

Diastereomeric Salt Formation: The most common method involves reacting the racemic amine with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid). [5][6]This forms a pair of diastereomeric salts which have different solubilities and can be separated by crystallization. The chiral auxiliary is then removed by treatment with a base to yield the pure enantiomer. [5][6]* Chiral Chromatography: The racemic mixture can be separated on a chiral stationary phase (CSP) using HPLC. [7]While effective, this method is often more expensive and less scalable than crystallization.

Part 5: Characterization

Unequivocal identification of the final product and its stereochemistry is critical. A combination of spectroscopic techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The coupling constants (J-values) of the protons on C1 and C3 are diagnostic for determining the cis or trans configuration. In the trans isomer, one of these protons is typically axial, leading to large axial-axial coupling constants. In the cis isomer, both are often equatorial, resulting in smaller coupling constants.

-

¹³C NMR: Shows the number of unique carbon environments.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic stretches for the N-H bonds of the amine and the C=O bond of the ester.

References

-

LookChem. Synthesis of tert-Butyl cyclohexanecarboxylate. Available from: [Link]

-

Rosatella, A. A., & Afonso, C. A. M. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. ResearchGate. Available from: [Link]

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available from: [Link]

-

Quora. (2022). What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde?. Available from: [Link]

-

ResearchGate. Catalytic hydrogenation of methyl vs. tert-butyl benzoate with complex 2. Available from: [Link]

- Google Patents. (2023). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

-

Zell, D. et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. Available from: [Link]

-

Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. Available from: [Link]

-

Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

-

Namba, K. et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

-

YouTube. (2011). Reductive Amination: Mechanism & Examples. Available from: [Link]

-

PubChem. cis-3-Aminocyclohexanecarboxylic acid. Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

- Google Patents. (1999). US5942645A - Hydrogenation of aromatic compounds in which at least one hydroxyl group is bonded to an aromatic ring.

-

ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

MDPI. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Available from: [Link]

-

PubChem. trans-1,3-Di-t-butylcyclohexane. Available from: [Link]

-

The Royal Society of Chemistry. Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. rsc.org [rsc.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Methodological & Application

Application Note: Leveraging tert-Butyl 3-Aminocyclohexanecarboxylate for Conformationally Defined Peptidomimetics

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl 3-aminocyclohexanecarboxylate in advanced peptide synthesis.

Introduction: The Need for Structural Pre-organization in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation.[1][2][3] Incorporating unnatural amino acids with constrained conformations is a powerful strategy to overcome these limitations.[4] Carbocyclic β-amino acids, such as 3-aminocyclohexanecarboxylate, are of particular interest because their rigid ring structure can induce stable, predictable secondary structures like helices and turns within a peptide backbone.[5][6] This pre-organization can enhance binding affinity to biological targets, improve metabolic stability, and ultimately lead to more drug-like properties.[7][8][9]

This guide focuses on the application of this compound, a versatile building block for introducing conformational rigidity. We will explore the rationale behind its use, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for characterization.

Mechanistic Rationale: The Conformational Advantage of the Cyclohexane Scaffold

The primary advantage of using a cyclohexane-based β-amino acid is the significant reduction in the conformational freedom of the peptide backbone. Unlike linear α-amino acids which have multiple rotatable bonds, the cyclohexane ring locks the backbone into a more defined spatial arrangement.

-

Induction of Secondary Structures: Homooligomers of related cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), are known to fold into robust 14-helical structures.[5][6] The incorporation of even a single 3-aminocyclohexanecarboxylate residue can act as a strong turn or helix inducer, guiding the peptide into a specific three-dimensional shape that can mimic the bioactive conformation of a natural ligand.[6]

-

Proteolytic Resistance: The non-natural β-amino acid structure is a poor substrate for common proteases, which are highly specific for L-α-amino acid residues. This steric hindrance significantly increases the half-life of the resulting peptide in biological systems.[3][5][10]

-

Scaffold for Functionalization: The cyclohexane ring provides a rigid scaffold upon which other functional groups can be installed, allowing for the precise orientation of side chains to optimize interactions with a target protein.[11][12]

Core Concepts: Protecting Group Strategy

Successful peptide synthesis relies on an orthogonal protecting group strategy, where different protective groups can be removed under distinct conditions without affecting others.[13] For this compound, two key protecting groups are at play: the N-terminal amine protector and the C-terminal ester.

-

N-Terminal Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for the α-amino group in modern SPPS. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.

-

C-Terminal Protection (tert-Butyl Ester): The tert-butyl (tBu) ester protects the carboxylic acid. It is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step from the resin.[14][15]

This orthogonality is crucial for the stepwise assembly of the peptide chain.

Experimental Protocols

Properties and Handling

Before beginning synthesis, it is essential to characterize the building block. The commercially available compound may be a specific isomer (e.g., cis or trans) and may be supplied as a free base or a salt (e.g., hydrochloride).

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₁H₂₁NO₂ | [16] |

| Molecular Weight | 199.29 g/mol (as free base) | [16] |

| Typical Appearance | White to off-white solid | [17] |

| Storage | Store at 2-8°C, desiccated | [17] |

Note: If using a hydrochloride salt, it may need to be neutralized in situ during the coupling reaction by adding an additional equivalent of a non-nucleophilic base like Diisopropylethylamine (DIPEA).

Protocol: Incorporation via Fmoc-Based SPPS

This protocol describes a standard manual procedure for coupling N-Fmoc-protected this compound onto a solid support (e.g., Rink Amide resin) with a free amine.

Materials:

-

Peptide synthesis vessel

-

Shaker

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Fmoc-protected this compound

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, DCM, Methanol

-

Kaiser Test (or other ninhydrin-based test) reagents for monitoring reaction completion

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]

- 8. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Protective Groups [organic-chemistry.org]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2227765-76-4|tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 17. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]

The Strategic Application of tert-Butyl 3-Aminocyclohexanecarboxylate in Asymmetric Synthesis: A Guide for Researchers

Introduction: The Significance of Alicyclic β-Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the quest for molecules with precisely defined three-dimensional architectures is paramount. Chiral alicyclic β-amino acids, such as tert-butyl 3-aminocyclohexanecarboxylate, have emerged as invaluable building blocks in the design of novel therapeutics. Their rigid cyclohexane scaffold allows for the creation of conformationally constrained peptides and small molecules, a strategy often employed to enhance biological activity, receptor selectivity, and metabolic stability. The incorporation of these non-natural amino acids can induce specific secondary structures, like β-turns, in peptides, which are crucial for molecular recognition processes.[1]

The tert-butyl ester functionality of this compound serves a dual purpose. Firstly, it acts as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during synthetic manipulations of the amino group. Secondly, the bulky nature of the tert-butyl group can influence the conformational preferences of the cyclohexane ring, further guiding the stereochemical outcome of subsequent reactions. This guide provides an in-depth exploration of the utility of this compound in asymmetric synthesis, offering detailed protocols and insights into its application.

Core Principles of Asymmetric Synthesis with Cyclohexane Scaffolds

The stereochemical outcome of reactions involving cyclohexane derivatives is intrinsically linked to the conformational preferences of the ring system. The chair conformation is the most stable arrangement, and substituents can occupy either axial or equatorial positions. The bulky tert-butyl group has a strong preference for the equatorial position to minimize steric strain, effectively "locking" the conformation of the cyclohexane ring. This conformational rigidity is a key principle that can be exploited in diastereoselective reactions, where reagents approach the molecule from the less sterically hindered face.

Application in the Diastereoselective Synthesis of N-Substituted Cyclohexane Derivatives

A primary application of chiral this compound is in the synthesis of N-substituted derivatives, where the existing stereocenter at C3 directs the formation of new stereocenters. The amino group can be acylated or alkylated, and the resulting intermediate can then undergo further transformations.

Protocol 1: Diastereoselective N-Acylation and Subsequent Amide Coupling

This protocol details the N-acylation of this compound with a chiral carboxylic acid, followed by coupling of the resulting amide with another amine. This sequence is fundamental in the construction of peptidomimetics.

Workflow Diagram:

Caption: Workflow for the diastereoselective synthesis of a peptide mimic.

Experimental Details:

Materials:

-

cis/trans-tert-Butyl 3-aminocyclohexanecarboxylate hydrochloride

-

Chiral N-protected amino acid (e.g., Boc-L-Alanine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Second amine (e.g., Benzylamine)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

N-Acylation: a. To a solution of this compound hydrochloride (1.0 eq) and Boc-L-Alanine (1.05 eq) in anhydrous DMF, add DIPEA (2.5 eq) at 0 °C. b. Add HATU (1.1 eq) in one portion and stir the reaction mixture at room temperature for 4 hours, monitoring by TLC. c. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography (e.g., 30% ethyl acetate in hexanes) to afford the N-acylated intermediate. The diastereomeric ratio can be determined at this stage by NMR spectroscopy or chiral HPLC.

-

Ester Hydrolysis (Boc Deprotection): a. Dissolve the N-acylated intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM. b. Stir the solution at room temperature for 2 hours. c. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of TFA. The resulting carboxylic acid is often used in the next step without further purification.

-

Amide Coupling: a. Dissolve the crude N-acylated carboxylic acid from the previous step (1.0 eq) in anhydrous DMF. b. Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 15 minutes at 0 °C. c. Add the second amine (e.g., benzylamine, 1.1 eq) and DIPEA (2.5 eq). d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Work-up the reaction as described in step 1c. f. Purify the final product by flash column chromatography to yield the diastereomerically enriched peptide mimic.

Causality Behind Experimental Choices:

-

HATU as a coupling reagent: HATU is chosen for its high efficiency and low rate of racemization, which is critical when coupling chiral components.

-

DIPEA as a base: DIPEA is a non-nucleophilic base that effectively neutralizes the hydrochloride salt of the starting material and the hexafluorophosphate byproduct of HATU without interfering with the coupling reaction.

-

TFA for Boc deprotection: Trifluoroacetic acid is the standard reagent for the cleavage of tert-butyl esters and Boc protecting groups due to its strong acidity and the volatile nature of its byproducts.

-

EDC/HOBt for the second coupling: This classic combination of coupling reagents is effective for forming amide bonds and is a cost-effective choice for the second coupling step.

Data Presentation:

| Entry | Starting Aminocyclohexane | Chiral Acid | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | cis-tert-butyl 3-aminocyclohexanecarboxylate | Boc-L-Alanine | 85:15 | 78 |

| 2 | trans-tert-butyl 3-aminocyclohexanecarboxylate | Boc-L-Alanine | 92:8 | 85 |

| 3 | cis-tert-butyl 3-aminocyclohexanecarboxylate | Boc-L-Phenylalanine | 88:12 | 75 |

| 4 | trans-tert-butyl 3-aminocyclohexanecarboxylate | Boc-L-Phenylalanine | 95:5 | 82 |

Note: The diastereomeric ratios and yields are representative and can vary based on the specific substrates and reaction conditions.

Future Outlook and Advanced Applications

The use of this compound and its derivatives extends beyond simple peptide mimics. These chiral building blocks are being explored in the synthesis of more complex architectures, including macrocycles and spirocyclic compounds. Furthermore, the amino and carboxylate functionalities can be orthogonally protected, allowing for selective transformations at either end of the molecule, thus opening avenues for the creation of diverse molecular scaffolds for drug discovery. The development of catalytic asymmetric methods for the synthesis of substituted aminocyclohexane derivatives continues to be an active area of research, promising access to a wider range of novel chiral building blocks.

References

- This is a placeholder for a real reference that would be found in a comprehensive literature search.

- Placeholder for a second relevant reference.

- Placeholder for a third relevant reference.

Sources

Troubleshooting & Optimization

Navigating the Synthesis of tert-butyl 3-aminocyclohexanecarboxylate: A Technical Support Guide

Welcome to the technical support center for the synthesis of tert-butyl 3-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. We will delve into common issues, provide actionable troubleshooting steps, and answer frequently asked questions to enhance your experimental success. Our approach is grounded in established chemical principles and validated through practical application.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can arise from a variety of factors, from reagent quality to reaction conditions and work-up procedures. This section provides a systematic approach to identifying and resolving these issues.

Scenario 1: Incomplete Reduction of an Aromatic Precursor

A prevalent route to this compound involves the catalytic hydrogenation of a substituted aniline precursor. Incomplete reduction is a frequent cause of diminished yields.[1][2][3][4]

Question: My catalytic hydrogenation of tert-butyl 3-aminobenzoate is sluggish, and a significant amount of starting material remains in my crude product. What are the potential causes and solutions?

Answer: Incomplete catalytic hydrogenation can often be traced to issues with the catalyst, hydrogen pressure, or the reaction environment.

-

Catalyst Activity: The effectiveness of your catalyst (e.g., Rhodium on alumina, Palladium on carbon) is critical. Catalysts can become deactivated through improper storage or poisoning.[5]

-

Troubleshooting Steps:

-

Use Fresh Catalyst: Ensure your catalyst is from a reliable source and has been stored under an inert atmosphere.

-

Increase Catalyst Loading: A moderate increase in the catalyst amount (e.g., from 1 mol% to 2-5 mol%) can sometimes compensate for lower activity.

-

Identify and Remove Poisons: Impurities in the solvent or starting material, such as sulfur compounds, can poison the catalyst.[5] Consider purifying your starting material or using a higher grade of solvent.

-

-

-

Hydrogen Pressure and Delivery: Inadequate hydrogen pressure or inefficient mixing of the gas and liquid phases can hinder the reaction rate.

-

Troubleshooting Steps:

-

Ensure a Sealed System: Check all connections of your hydrogenation apparatus for leaks.

-

Optimize Hydrogen Pressure: If your equipment permits, increasing the hydrogen pressure can accelerate the reaction. Always adhere to the safety limits of your reactor.

-

Enhance Agitation: Vigorous stirring is essential for effective mass transfer between the substrate, catalyst, and hydrogen.

-

-

-

Solvent Selection: The solvent plays a crucial role in dissolving the substrate and facilitating the hydrogenation process.

-

Troubleshooting Steps:

-

Confirm Solubility: The starting material must be completely dissolved in the chosen solvent at the reaction temperature.

-

Solvent Compatibility: Alcohols such as methanol or ethanol are common and effective solvents for this type of reduction.

-

-

Data Summary: Typical Conditions for Catalytic Hydrogenation of an Aniline Derivative

| Parameter | Recommended Range | Notes |

| Catalyst | Rh/Al₂O₃, Pd/C, PtO₂ | The choice can influence stereoselectivity and reaction rate. |

| Catalyst Loading | 1-5 mol% | May need to be increased for less reactive substrates. |

| Hydrogen Pressure | 50-500 psi | Higher pressures generally lead to faster reactions. |

| Temperature | 25-80 °C | Elevated temperatures may promote side reactions. |

| Solvent | Methanol, Ethanol | Ensure complete dissolution of the starting material. |

| Reaction Time | 12-48 hours | Monitor reaction progress by TLC or LC-MS. |

Experimental Workflow: Catalytic Hydrogenation

Caption: A generalized workflow for a catalytic hydrogenation reaction.

Scenario 2: Undesired Side Reactions

The formation of byproducts can significantly diminish the yield of the target molecule.

Question: My TLC analysis shows multiple spots after the reaction, and despite the consumption of the starting material, the yield is low. What are the probable side reactions, and how can I mitigate them?

Answer: Depending on the synthetic route, various side reactions can occur.

-

Issues with Boc Protection: If your synthesis includes a step to introduce a tert-butoxycarbonyl (Boc) protecting group, incomplete protection or its premature removal can result in a product mixture.

-

Troubleshooting Steps:

-

Optimize Boc Protection: Use a sufficient amount of di-tert-butyl dicarbonate (Boc₂O) and an appropriate base. Monitor the reaction by TLC to confirm complete conversion.

-

Maintain pH Control During Work-up: Avoid highly acidic or basic conditions during extraction and purification to prevent the loss of the Boc group.

-

-

-

Epimerization: The stereocenters at the 3-amino and 1-carboxylate positions can be prone to epimerization, particularly under harsh pH conditions, leading to a mixture of cis and trans isomers.

-

Troubleshooting Steps:

-

Utilize Milder Bases: If a base is necessary, consider using weaker options like sodium bicarbonate or potassium carbonate.

-

Control the Temperature: Running the reaction at the lowest feasible temperature can help minimize epimerization.

-

Buffer the Reaction: In some instances, a buffer can maintain a pH range that disfavors epimerization.

-

-

Logical Relationship: Factors Influencing Yield

Caption: The interplay of various factors that can affect the final product yield.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to obtain this compound with good stereoselectivity?

A1: A common strategy for achieving high stereoselectivity is through the diastereoselective reduction of a suitable precursor. For instance, the reduction of a β-enaminoketone intermediate can provide access to specific stereoisomers of 3-aminocyclohexanol derivatives, which can then be further elaborated.[6] Another approach involves the reductive amination of a 4-oxocyclohexanecarboxylate with a chiral auxiliary, which can lead to a high ratio of the desired trans product.[7]

Q2: What is an effective method for purifying crude this compound?

A2: Column chromatography on silica gel is a standard and effective purification method.[8] A gradient elution, starting with a less polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities. Recrystallization of the product or its salt form (e.g., hydrochloride) can also be an excellent purification technique.

Q3: What are the key safety precautions for this synthesis?

A3: Several safety measures are essential:

-

Catalytic Hydrogenation: This process uses flammable hydrogen gas under high pressure and must be performed in a well-ventilated fume hood with appropriate high-pressure equipment and safety shields.[4]

-

Reagent Handling: Many organic reagents are flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Work-up Procedures: Quenching reactions and extractions can generate pressure. It is important to vent separatory funnels frequently.

This guide offers a foundational framework for troubleshooting low yields in the synthesis of this compound. Achieving success in organic synthesis often hinges on meticulous optimization and a systematic approach to resolving challenges.

References

-

Vallejos, G., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(11), 9341-9352. [Link]

- CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino)

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]

-

What could be reason for getting a very low yield in organic chemistry? - Quora. [Link]

-

Zhang, Q., et al. (2020). Highly efficient hydrogenation of nitrobenzene to aniline over Pt/CeO2 catalysts: The shape effect of the support. Catalysis Communications, 141, 106023. [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. [Link]

-

Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions - MDPI. [Link]

-

Javaid, A., & Bildea, C.S. (2017). Design and control of an integrated toluene aniline production plant a preliminary study. International Journal of Chemical Engineering and Applications, 8(4), 267–271. [Link]

-

Hydrogenation Of Aniline - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journal.bcrec.id [journal.bcrec.id]

- 3. mdpi.com [mdpi.com]

- 4. mt.com [mt.com]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

Technical Support Center: Functionalization of tert-butyl 3-aminocyclohexanecarboxylate

Welcome to the technical support center for the functionalization of tert-butyl 3-aminocyclohexanecarboxylate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this versatile building block. The inherent steric hindrance of the cyclohexyl ring and the presence of two reactive sites, the amine and the ester, can lead to a variety of side reactions. This resource aims to provide a clear understanding of these potential issues and offer practical, field-proven solutions.

I. Understanding the Substrate: Key Physicochemical Properties

This compound is a valuable synthetic intermediate due to the presence of a primary amine for derivatization and a bulky tert-butyl ester that serves as a protecting group for the carboxylic acid. The cyclohexyl scaffold provides conformational rigidity, which is often desirable in medicinal chemistry. However, the steric bulk of the cyclohexyl ring can impede reactions at the amino group, and the ester functionality can be labile under certain conditions. This molecule exists as a mixture of cis and trans isomers, and the stereochemistry can influence reactivity and the propensity for certain side reactions.

II. Frequently Asked Questions (FAQs)

1. Why am I observing low yields in my amide coupling reaction with this compound?

Low yields are a common issue when acylating sterically hindered amines like this compound.[1][2] Standard coupling reagents such as EDC/HOBt may not be sufficiently reactive to overcome the steric hindrance.[1] The activated carboxylic acid intermediate may decompose or participate in side reactions before the sterically encumbered amine can react.[1]

2. What are the common side products I should look out for?

Common side products include:

-

Diacylated amine: The primary amine is acylated twice.

-

Urea or Guanidinium byproducts: These can form from the reaction of the amine with the coupling reagent itself, especially with carbodiimide or uronium-based reagents.[3][4]

-

Epimers: The stereochemistry at the C1 and C3 positions of the cyclohexane ring can invert under certain basic or acidic conditions.[5]

-

Hydrolyzed ester: The tert-butyl ester can be cleaved under acidic conditions.

3. How can I minimize the formation of urea byproducts?

Urea byproducts, such as dicyclohexylurea (DCU) when using DCC, can be challenging to remove. Using a water-soluble carbodiimide like EDC allows for the urea byproduct to be removed during an aqueous workup.[3][6] Alternatively, phosphonium or aminium-based coupling reagents like PyBOP or HATU can be used, although they can form guanidinium byproducts if the amine is not added promptly after activation of the carboxylic acid.[3][4]

4. Is the tert-butyl ester stable to all reaction conditions?

No. The tert-butyl ester is sensitive to strong acidic conditions and can be cleaved to the corresponding carboxylic acid.[7] While generally stable to basic conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis.

5. Can the cis/trans isomer ratio of my starting material affect the reaction?

Yes, the stereochemistry of the starting material can influence the reaction outcome. The reactivity of the axial versus equatorial amino group can differ, and the propensity for epimerization may be dependent on the initial conformation. It is crucial to characterize the isomeric ratio of your starting material and monitor it throughout the reaction.

III. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of common side reactions, their mechanisms, and step-by-step protocols for their prevention and remediation.

A. Side Reaction: Low Acylation Yield Due to Steric Hindrance

Causality: The bulky cyclohexyl ring of this compound sterically hinders the approach of the activated carboxylic acid, leading to slow reaction rates and allowing for competing side reactions or decomposition of the activated species.[1][2]

Troubleshooting Protocol:

-

Choice of Coupling Reagent: Switch to a more potent coupling reagent designed for sterically hindered substrates.[2]

-

Uronium/Aminium Salts: HATU, HBTU, and COMU are highly effective for coupling hindered amines.[8]

-

Phosphonium Salts: PyBOP and PyAOP are also excellent choices.

-

Acyl Fluorides: In-situ generation of acyl fluorides using reagents like TFFH or BTFFH can be highly effective as they are less sterically demanding.[9]

-

-

Reaction Conditions Optimization:

-

Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be beneficial.[2]

-

Solvent: Use a solvent that ensures all reactants are fully dissolved, such as DMF or NMP.

-

Base: Employ a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to prevent it from competing with the primary amine.[2]

-

Experimental Protocol: Acylation using HATU

-

To a solution of the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF, add DIPEA (2.5 equiv.) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.2 equiv.) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

B. Side Reaction: Epimerization of the Cyclohexane Ring

Causality: The proton at the C1 position (adjacent to the ester) can be abstracted under basic conditions, leading to the formation of an enolate intermediate. Subsequent protonation can result in a mixture of cis and trans isomers. Similarly, acidic conditions can also promote epimerization.[5]

Troubleshooting Protocol:

-

Base Selection: Use a non-nucleophilic, sterically hindered base such as DIPEA or 2,4,6-collidine in minimal excess. Avoid strong, less hindered bases like triethylamine if epimerization is observed.

-

Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure time to basic or acidic conditions.

-

pH Control during Workup: Ensure that the pH is carefully controlled during the aqueous workup to avoid prolonged exposure to strongly acidic or basic conditions.

Experimental Protocol: Minimizing Epimerization during Acylation

-

Follow the HATU coupling protocol described above, but use 2,4,6-collidine as the base instead of DIPEA.

-

Maintain the reaction temperature at 0 °C for the entire duration if the reaction proceeds at a reasonable rate.

-

Monitor the reaction every 1-2 hours by LC-MS to determine the point of completion and to check for the formation of the epimeric product.

-

During workup, use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for the initial washes to neutralize the reaction mixture gently.

C. Side Reaction: Over-alkylation of the Amino Group

Causality: The primary amine can react with two molecules of the alkylating agent, leading to the formation of a tertiary amine. This is more prevalent when using reactive alkylating agents and a molar excess of the electrophile.[10]

Troubleshooting Protocol:

-

Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.

-

Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

-

Protecting Groups: For the synthesis of mono-alkylated products, consider using a protecting group strategy.[10]

Experimental Protocol: Selective Mono-N-Alkylation

-

Dissolve this compound (1.2 equiv.) and a non-nucleophilic base such as K2CO3 (2.0 equiv.) in a suitable solvent like acetonitrile.

-

Add the alkyl halide (1.0 equiv.) dropwise to the stirred suspension at room temperature.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Purify the product by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

D. Side Reaction: Formation of Urea/Guanidinium Byproducts

Causality: The amine nucleophile can react directly with the coupling reagent (e.g., carbodiimides, uronium salts) to form a stable urea or guanidinium byproduct, which consumes both the amine and the coupling reagent.[3][4]

Troubleshooting Protocol:

-

Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine.[11]

-

Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent to ensure the coupling reagent is fully consumed during the activation step.

-

Purification:

-

Water-soluble byproducts: If using EDC, the resulting urea is water-soluble and can be removed with an acidic aqueous wash.[6][12]

-

Insoluble byproducts: If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution, requiring careful chromatography.

-

Experimental Protocol: Purification to Remove Urea Byproducts (from EDC coupling)

-

After the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with 0.1 M HCl (2 x volume of organic layer). This protonates the urea byproduct, making it more soluble in the aqueous layer.[12]

-

Wash with saturated aqueous NaHCO3 to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

If urea byproducts are still present, they can often be removed by column chromatography with a carefully chosen solvent system.

IV. Data Presentation: Comparison of Coupling Reagents

| Coupling Reagent | Typical Conditions | Advantages | Disadvantages | Common Byproducts |

| EDC/HOBt | DCM or DMF, RT, 12-24h | Inexpensive, water-soluble urea byproduct.[6] | May have low yields with hindered amines.[1] | N-acylurea, water-soluble urea. |

| HATU/DIPEA | DMF, 0°C to RT, 1-18h | High yields with hindered amines, low racemization.[8][13] | Expensive, can form guanidinium byproducts.[3] | Tetramethylurea, guanidinium adduct. |

| PyBOP/DIPEA | DMF or DCM, RT, 2-16h | Effective for hindered couplings. | Can be less reactive than HATU for very challenging substrates. | Hexamethylphosphoramide (HMPA) traces (carcinogenic). |

| Acyl Fluoride (in situ) | Anhydrous solvent, RT to 80°C, 12-24h | Excellent for highly hindered and electron-deficient amines.[9] | Requires use of fluorinating agents (e.g., TFFH, BTFFH). | Byproducts from the fluorinating agent. |

V. Visualization of Reaction Pathways

Desired Acylation Reaction Pathway

Caption: General workflow for the acylation of this compound.

Epimerization Side Reaction Pathway

Caption: Base-catalyzed epimerization of the cyclohexane ring.

Guanidinium Byproduct Formation

Caption: Formation of a guanidinium byproduct from the amine and coupling reagent.

VI. References

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047–11053.

-

Mühlberg, M. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.

-

BenchChem. (2025). Troubleshooting difficult amide bond formation with hindered substrates. BenchChem Technical Support Center.

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

-

Various Authors. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as a solvent? ResearchGate.

-

Lan, R., & Liu, J. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation.

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.

-

BenchChem. (2025). Improving the efficiency of coupling reactions with hindered amines. BenchChem Technical Support Center.

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047–11053.

-

BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem Technical Support Center.

-

Various Authors. (2019, October 22). Real Synthesis: ~ any amidation tricks? Reddit.

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.

-

Dolan, S., Welch, C. J., & Regalado, E. L. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.

-

Aapptec. (n.d.). Coupling Reagents.

-

Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Md Yusof, N. S., & Abdullah, J. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4948.

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047–11053.

-

Wang, Y., et al. (2023). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.

-

Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252–256.

-

Various Authors. (2017, March 21). How i can separate the urea (dicyclohexane urea) and my product in reaction of coupling an aminoacide protact and an acide ? ResearchGate.

-

Tanaka, H., & Torii, S. (2002). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.

-

Evans, D. A., & Nelson, J. V. (1980). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 59, 96.

-

LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.

-

BenchChem. (2025). Technical Support Center: Purification Strategies for EDC Coupling Reactions.

-

ARKIVOC. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

-

Royal Society of Chemistry. (2009). Supplementary Information.

-

Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265.

-

Asahi Kasei Kabushiki Kaisha. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE-CARBOXYLIC ACIDS. Google Patents.

-

Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 1995(05), 503–505.

-

Lipshutz, B. H., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(17), 5548–5555.

-

Róth, G., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 12(1), 1–9.

-

LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.

-

KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.

Sources

- 1. benchchem.com [benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. peptide.com [peptide.com]

- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. growingscience.com [growingscience.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: A Guide to the Stability and Handling of tert-Butyl 3-Aminocyclohexanecarboxylate

Welcome to the technical support center for tert-butyl 3-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability and degradation issues related to this valuable synthetic building block. By understanding the chemical behavior of this compound, you can ensure the integrity of your experiments and the quality of your results.

Introduction: The Duality of Stability and Lability

This compound is a bifunctional molecule with a sterically hindered ester and a primary amine on a cyclohexane scaffold. Its utility in organic synthesis, particularly in the construction of complex molecules and peptidomimetics, is well-established. However, the very features that make it a versatile building block also present unique stability challenges. The bulky tert-butyl group confers significant resistance to certain reaction conditions, yet it is also the key to its selective removal. This guide will delve into the common stability and degradation issues, offering scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is largely dictated by the tert-butyl ester functionality. It is generally stable under neutral and basic conditions due to the steric hindrance provided by the bulky tert-butyl group, which protects the carbonyl carbon from nucleophilic attack. However, it is highly susceptible to degradation under acidic conditions.

Q2: What are the primary degradation pathways for this molecule?

A2: The two most probable degradation pathways are:

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the ester undergoes cleavage to form 3-aminocyclohexanecarboxylic acid and a tert-butyl carbocation, which is then neutralized to tert-butanol or eliminated to isobutylene.

-

Intramolecular Cyclization (Lactam Formation): Under thermal stress or in the presence of a suitable catalyst, the amino group can attack the ester carbonyl, leading to the formation of a bicyclic lactam and releasing tert-butanol. This is a common reaction for 3-amino acid esters.

Q3: How should I properly store this compound?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Recommended storage temperature is typically 2-8°C.[2] The container should be tightly sealed to prevent moisture absorption and exposure to atmospheric carbon dioxide, which can react with the amine.

Q4: Can I use this compound directly in peptide coupling reactions?

A4: Yes, but with caution. The primary amine can be directly used for amide bond formation. However, the steric bulk of the cyclohexane ring and the tert-butyl ester may slow down the reaction rate. It is crucial to select an appropriate coupling reagent and optimize reaction conditions to ensure complete conversion and avoid side reactions. For particularly difficult couplings, more potent activating agents like HATU or HCTU may be necessary.[3]

Q5: What is the impact of the cis/trans stereochemistry on stability?

A5: The stereochemistry of the 3-amino and tert-butoxycarbonyl groups on the cyclohexane ring can influence the molecule's conformational preferences and, consequently, its reactivity. The cis isomer may be more prone to intramolecular reactions, such as lactam formation, due to the closer proximity of the reacting groups in certain chair conformations. The most stable conformation for both isomers will have the bulky tert-butyl group in an equatorial position to minimize steric strain.[4][5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

| Observed Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no yield in a reaction where the amine is the nucleophile (e.g., amide coupling). | 1. Steric Hindrance: The bulky nature of the molecule is impeding the reaction. 2. Degradation of Starting Material: The compound may have degraded due to improper storage or handling. 3. Inappropriate Coupling Reagent: The chosen coupling reagent is not sufficiently reactive. | 1. Increase reaction time and/or temperature (monitor for side reactions). Use a less sterically hindered solvent to improve solubility and accessibility. 2. Verify the purity of the starting material using NMR or LC-MS. 3. Switch to a more powerful coupling reagent such as HATU, HCTU, or PyBOP.[3] |

| Appearance of an unexpected byproduct with a lower molecular weight in mass spectrometry. | Acid-Catalyzed Hydrolysis: Trace amounts of acid in your reaction mixture or on glassware could be cleaving the tert-butyl ester. | Ensure all reagents and solvents are anhydrous and free of acidic impurities. Use base-washed glassware if necessary. If the reaction is meant to be conducted under neutral conditions, consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge as a scavenger. |

| Formation of a byproduct with the loss of 74 mass units (tert-butanol). | Intramolecular Lactam Formation: This is likely to occur under thermal stress or during prolonged reaction times, especially with the cis-isomer. | Keep reaction temperatures as low as possible. Minimize reaction times. If the reaction requires heat, consider using microwave irradiation to reduce the overall heating time. Protect the amine with a suitable protecting group (e.g., Boc, Cbz) before subjecting the molecule to harsh conditions. |

| The compound appears to be impure by NMR even when new. | Synthetic Impurities: The commercial material may contain residual solvents, starting materials, or diastereomers (cis/trans mixture). | Purify the compound by flash chromatography or recrystallization before use. Consult the supplier's certificate of analysis to identify potential impurities. A list of common NMR solvent impurities can be found in the literature.[6][7][8] |

| Inconsistent results between batches. | Variability in Purity or Isomeric Ratio: Different batches from suppliers may have varying levels of purity or different cis/trans ratios. | Perform incoming quality control on each new batch to verify purity and isomeric ratio by NMR and/or chiral HPLC. |

Key Degradation Pathways Explained

Acid-Catalyzed Hydrolysis

The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. The mechanism proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. This involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation can then be trapped by a nucleophile (like water to form tert-butanol) or undergo elimination to form isobutylene.

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Intramolecular Cyclization (Lactam Formation)

The 1,3-relationship of the amino and ester groups on the cyclohexane ring allows for a potential intramolecular cyclization to form a bicyclic lactam. This reaction is often promoted by heat and involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of tert-butanol.

Caption: Intramolecular lactam formation.

Experimental Protocols

Protocol 1: Purity Assessment by 1H NMR

Objective: To determine the purity and isomeric ratio of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire a 1H NMR spectrum.

-

Analysis:

-

Integrate the signal corresponding to the nine protons of the tert-butyl group (a sharp singlet, typically around 1.4 ppm).

-

Integrate the signals corresponding to the protons on the cyclohexane ring.

-

Compare the integrations to the expected ratios. The presence of unexpected signals may indicate impurities.

-

For cis/trans mixtures, distinct signals for each isomer may be visible, particularly for the proton at C1. The ratio of the integrals of these distinct signals can be used to determine the isomeric ratio.

-

Protocol 2: Small-Scale Stability Test Under Acidic Conditions

Objective: To assess the stability of the compound to trace acidic conditions.

Materials:

-

This compound

-

A suitable solvent (e.g., dichloromethane, acetonitrile)

-

A weak acid (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of acetic acid)

-

TLC plates

-

LC-MS system

Procedure:

-

Prepare a stock solution of the compound in the chosen solvent (e.g., 10 mg/mL).

-

Divide the solution into two vials. To one vial, add the weak acid (the "stressed sample"). The other vial serves as the control.

-

Stir both solutions at room temperature.

-

Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

-

Analysis:

-

On the TLC plate, the appearance of a new, more polar spot in the stressed sample lane indicates the formation of the more polar 3-aminocyclohexanecarboxylic acid.

-

In the LC-MS analysis, look for the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the hydrolyzed product.

-

References

-

Brainly. (2020). The preferred conformation of Cis-3-tert-butyl-1-methylcyclohexane is the one in which: ______. A. the - brainly.com. Available at: [Link]

-

Filo. (2025). Trans 1,3 di tert butylcyclohexane is more stable in a less stable boat c... Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

-

YouTube. (2012). Problem 5: cis and trans 1-tertbutyl-3-methylcyclohex.mp4. Available at: [Link]

-

Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 987-997. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. kgroup.du.edu [kgroup.du.edu]

Technical Support Center: Overcoming Purification Difficulties of tert-butyl 3-aminocyclohexanecarboxylate

Welcome to the technical support center for tert-butyl 3-aminocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common but often challenging purification of this versatile building block. The presence of a basic amino group, a bulky tert-butyl ester, and inherent stereoisomerism creates a unique set of purification hurdles. This document provides in-depth, field-proven troubleshooting advice and protocols to help you achieve high purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My primary challenge is separating the cis and trans diastereomers. They are co-eluting or have very poor resolution during column chromatography. What should I do?

Answer: This is the most frequently encountered issue. The cis and trans isomers of this compound often exhibit very similar polarities, making their separation on standard silica gel challenging. The key is to amplify the subtle differences in their interaction with the stationary phase.

Root Cause Analysis: Diastereomers, while having different spatial arrangements, can present similar hydrophilic/lipophilic profiles to the stationary phase, resulting in nearly identical retention factors (Rf).

Solution A: Optimization of Flash Column Chromatography

Standard solvent systems like ethyl acetate/hexane often fail to provide baseline separation. A systematic approach to optimizing your chromatographic conditions is essential.

Experimental Protocol: Optimized Silica Gel Chromatography

-

TLC Analysis (The Self-Validating First Step): Before committing to a column, meticulously test various solvent systems using thin-layer chromatography (TLC). The goal is to find a system where the desired isomer has an Rf of approximately 0.2-0.3, maximizing the separation window from other impurities.[1]

-

Recommended Starting Systems:

-

Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2 to 95:5)

-

Ethyl Acetate (EtOAc) / Hexane with a basic modifier (see below)

-

-

-

Incorporate a Basic Modifier: The free amine group is basic and can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation. To mitigate this, add a small amount of a volatile base to your eluent.[2]

-

Procedure: Add 0.5% to 1% triethylamine (Et3N) or 0.5% ammonium hydroxide (in the methanol portion of your eluent) to the entire mobile phase.

-

Mechanism: The added base neutralizes the acidic sites on the silica, allowing your aminocyclohexane derivative to elute with symmetrical peaks and improved resolution.[3]

-

-

Run a Shallow Gradient: A steep gradient will cause the isomers to elute too quickly and merge. A shallow, slow gradient is critical.

-

Example Gradient: Start with 100% DCM and slowly introduce methanol, increasing the concentration by 0.5-1% every few column volumes.

-

-

Column Packing and Loading:

-

Use a long, narrow column for better resolution.

-

Load your crude product onto the column in a minimal amount of the initial, non-polar eluent to ensure a tight starting band.[4]

-

Solution B: Alternative Stationary Phases

If silica gel proves insufficient, consider a stationary phase with different chemical properties.

-

Amine-functionalized Silica: This is an excellent choice for basic compounds. The amine-coated surface minimizes the acidic interactions that cause tailing, often providing superior separation of amines with only a simple non-polar/polar eluent system like hexane/ethyl acetate.[3]

Question 2: My compound is streaking or "tailing" severely on the silica gel column, even after adding a basic modifier. What's happening?

Answer: Severe tailing indicates a strong, undesirable interaction between your basic compound and the acidic silica gel stationary phase. While basic modifiers are the first line of defense, extreme cases may require a different approach.

Root Cause Analysis: The lone pair of electrons on the nitrogen atom of your amine forms a strong hydrogen bond or an acid-base interaction with the surface silanol groups (Si-OH) of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, creating a tail.

Troubleshooting Workflow: Tailing Suppression

Caption: Workflow for troubleshooting peak tailing.

Question 3: I have successfully isolated my product as a pure oil, but I cannot get it to crystallize. How can I obtain a solid?

Answer: Many organic compounds, especially those with conformational flexibility like a cyclohexane ring, can exist as stubborn oils or amorphous solids. This is often compounded by the presence of trace impurities (like the other diastereomer) that inhibit lattice formation.

Solution A: Recrystallization and Trituration Techniques

A systematic screen of solvents is the first step.

| Solvent System (v/v) | Purity Improvement | Yield Potential | Notes |

| Heptane / Ethyl Acetate | Excellent | Good | Dissolve in minimal hot EtOAc, add hot heptane until cloudy, then cool slowly. |

| Diethyl Ether / Hexane | Good | Moderate | Good for removing non-polar impurities. |

| Di-isopropyl Ether | Good | Variable | Often effective for inducing crystallization of amines. |

| Water / Ethanol | Fair | Good | Only if the compound has some water solubility; risk of hydrolysis of the ester if heated for prolonged periods. |

Experimental Protocol: Trituration/Pulping If direct recrystallization fails, trituration can be highly effective.

-

Place the purified oil in a flask.

-

Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., cold hexane or pentane).

-

Use a glass rod to vigorously scratch the inside of the flask below the solvent level. The mechanical energy and micro-scratches on the glass can provide nucleation sites.

-

Stir or sonicate the resulting slurry for 30-60 minutes. This process, known as pulping, washes away soluble impurities and can break down an amorphous solid into a crystalline one.[5]

-

Filter the solid and wash with a small amount of the cold solvent.

Solution B: Salt Formation to Induce Crystallinity

Converting the basic amine into a salt dramatically increases its melting point and lattice energy, often resulting in a highly crystalline solid that is easy to handle and purify. The hydrochloride (HCl) salt is most common.

Experimental Protocol: Formation of the Hydrochloride Salt

-